1,4-Dioxane-2,6-dimethanol

Description

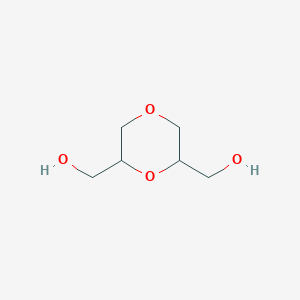

Structure

3D Structure

Properties

IUPAC Name |

[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBFGULPNNFLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337860 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-69-3 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dioxane-2,6-dimethanol synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxane-2,6-dimethanol

Introduction: A Versatile Bifunctional Building Block

1,4-Dioxane-2,6-dimethanol (CAS: 54120-69-3) is a heterocyclic organic compound featuring a central 1,4-dioxane ring substituted at the 2 and 6 positions with hydroxymethyl (-CH₂OH) groups.[1][2] This unique bifunctional structure, possessing two primary alcohol functionalities and a rigid cyclic ether core, renders it a highly valuable building block in synthetic chemistry.[1] Its molecular formula is C₆H₁₂O₄, and it has a molecular weight of 148.16 g/mol .[2] The significance of this molecule lies in its utility as a monomer for creating novel polymers, a core for dendrimer construction, and a potential linker or scaffold in medicinal chemistry and drug development.[1] The presence of two primary alcohols allows it to readily participate in polycondensation reactions, while the dioxane ring can impart enhanced thermal stability and specific mechanical properties to the resulting materials.[1]

Core Synthetic Strategies: Pathways to Formation

The synthesis of 1,4-Dioxane-2,6-dimethanol can be approached through several strategic routes. The most prominent methods involve either the direct functionalization of a pre-existing 1,4-dioxane ring or the cyclization of a tailored acyclic precursor.

Route 1: Direct Hydroxymethylation of 1,4-Dioxane

This is a primary and established strategy for synthesizing the target compound.[1] The core of this method is the base-catalyzed reaction of 1,4-dioxane with formaldehyde, which serves as the C1 source.[1]

Mechanistic Insight: The reaction mechanism is initiated by the deprotonation of a C-H bond at the 2- or 6-position of the 1,4-dioxane ring. These protons exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent ether oxygen atoms. A strong base is employed to abstract a proton, generating a nucleophilic carbanion intermediate. This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate. The reaction concludes with a proton transfer step, where the alkoxide is protonated by a proton source (such as the solvent) to yield the final hydroxymethyl group.[1] Careful control over stoichiometry, temperature, and catalyst concentration is crucial for maximizing the efficiency of this synthesis.[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dioxane-2,6-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,4-Dioxane-2,6-dimethanol, a di-substituted derivative of the well-known solvent 1,4-dioxane, is emerging as a versatile building block in polymer chemistry and a potential scaffold in medicinal chemistry. Its unique structural features, combining the cyclic ether backbone of dioxane with two primary alcohol functionalities, offer a compelling platform for the design of novel materials and molecules. This guide provides a comprehensive overview of the physicochemical properties of 1,4-Dioxane-2,6-dimethanol, offering insights into its synthesis, characterization, and potential applications, with a particular focus on its relevance to the fields of materials science and drug development.

Section 1: Molecular Identity and Core Physicochemical Characteristics

1,4-Dioxane-2,6-dimethanol is a heterocyclic compound with the chemical formula C₆H₁₂O₄.[1] Its structure features a six-membered dioxane ring with hydroxymethyl groups attached at the 2 and 6 positions.

Table 1: Fundamental Properties of 1,4-Dioxane-2,6-dimethanol

| Property | Value | Source(s) |

| IUPAC Name | [6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | [1] |

| CAS Number | 54120-69-3 | [2][3] |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Colorless to Yellow Oil | [4] |

| Predicted Boiling Point | 294.2 ± 15.0 °C | [4] |

| Predicted Density | 1.178 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

It is important to note that the boiling point and density values are predicted and experimental verification is recommended for precise applications. The presence of two hydroxyl groups suggests that the molecule is likely to be polar and capable of hydrogen bonding, which would influence its solubility in various solvents.

Section 2: Synthesis and Structural Elucidation

The primary synthetic route to 1,4-Dioxane-2,6-dimethanol is the hydroxymethylation of 1,4-dioxane.[5] This reaction typically involves the use of formaldehyde in the presence of a base catalyst.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of 1,4-Dioxane-2,6-dimethanol.

A detailed, self-validating experimental protocol for the synthesis is crucial for obtaining a pure product.

Detailed Synthesis Protocol: Hydroxymethylation of 1,4-Dioxane

Materials:

-

1,4-Dioxane (anhydrous)

-

Paraformaldehyde

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) (for neutralization)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous 1,4-dioxane.

-

Catalyst Introduction: While stirring, add a catalytic amount of sodium hydroxide. The optimal molar ratio of formaldehyde to 1,4-dioxane is reported to be 2:1 to ensure complete substitution at the 2 and 6 positions.[5]

-

Formaldehyde Addition: Heat the mixture to a gentle reflux. Slowly add a solution of formaldehyde (prepared by depolymerizing paraformaldehyde) to the reaction mixture through the dropping funnel.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by the slow addition of dilute hydrochloric acid until the pH is neutral.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1,4-Dioxane-2,6-dimethanol.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of a single peak in the GC chromatogram and the characteristic signals in the NMR spectrum will validate the success of the synthesis and purification.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 1,4-Dioxane-2,6-dimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the hydroxymethyl groups, the methine protons at the C2 and C6 positions, and the methylene protons at the C3 and C5 positions of the dioxane ring.[5] The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the carbons of the hydroxymethyl groups, the C2 and C6 carbons, and the C3 and C5 carbons of the dioxane ring.[5]

Mass Spectrometry (MS):

-

GC-MS is a powerful tool for confirming the molecular weight (148.16 g/mol ) and providing information about the fragmentation pattern of the molecule.[1]

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol groups. C-O stretching vibrations of the ether and alcohol functionalities will also be present.

Section 3: Applications in Polymer Chemistry and Drug Development

The bifunctional nature of 1,4-Dioxane-2,6-dimethanol makes it a valuable monomer for the synthesis of various polymers.[1]

Monomer for Polymer Synthesis

Sources

1,4-Dioxane-2,6-dimethanol (CAS 54120-69-3): An In-depth Technical Guide for Scientific Professionals

Abstract

1,4-Dioxane-2,6-dimethanol is a versatile bifunctional molecule that serves as a crucial building block in various fields of chemical synthesis, from materials science to pharmaceutical development. Its unique 1,4-dioxane core, substituted with two primary hydroxymethyl groups, offers a scaffold for creating complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. Detailed protocols, mechanistic discussions, and safety considerations are presented to facilitate its effective use in a laboratory setting.

Table of Contents

-

Core Chemical Identity

-

Physicochemical and Spectroscopic Profile

-

Synthesis and Purification

-

Chemical Reactivity and Applications

-

Applications in Drug Discovery and Polymer Chemistry

-

Safety and Handling

-

References

Core Chemical Identity

CAS Number: 54120-69-3.[1]

Systematic IUPAC Name: [6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol.[2][]

Common Synonyms: p-Dioxane-2,6-dimethanol, 1,4-Dioxane-2,6-bismethanol, Bis(2,6-hydroxymethyl)dioxane (Mixture of Diastereomers).[1][]

Molecular Formula: C₆H₁₂O₄.[1][][4]

Molecular Weight: 148.16 g/mol .[1][][4]

Structure:

Caption: 2D structure of 1,4-Dioxane-2,6-dimethanol.

This compound is a derivative of 1,4-dioxane, a heterocyclic ether, and is characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions of the ring.[2] This bifunctionality is key to its utility as a versatile building block in organic synthesis.[2]

Physicochemical and Spectroscopic Profile

2.1. Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to Yellow Oil or White to off-white solid | [1][] |

| Boiling Point | 294.2±15.0 °C (Predicted) | [1] |

| Density | 1.178±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| pKa | 13.94±0.10 (Predicted) | [1] |

2.2. Spectroscopic Data

A cornerstone of structural verification for 1,4-Dioxane-2,6-dimethanol is Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the different proton environments within the molecule. The chemical shifts for the ring protons will be in the range of ~3.6 - 4.0 ppm, while the hydroxymethyl protons (-CH₂OH) will appear around ~3.5 - 3.8 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet with a variable chemical shift depending on concentration and solvent.[2]

-

¹³C NMR: The carbon NMR will show distinct peaks for the carbons in the hydroxymethyl groups and the dioxane ring.

-

Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.

Synthesis and Purification

The synthesis of 1,4-dioxane derivatives can be achieved through several methods, most commonly involving the dehydration of glycols.[5] A prevalent commercial method for producing the parent 1,4-dioxane involves the acid-catalyzed dehydration of ethylene glycol or polyethylene glycols at elevated temperatures.[5] Another approach involves the dimerization of oxirane.[6]

3.1. Illustrative Laboratory Synthesis Workflow

A potential laboratory-scale synthesis of 1,4-Dioxane-2,6-dimethanol could involve the acid-catalyzed dimerization of a suitable three-carbon precursor, such as a protected glycerol derivative.

Caption: A simplified workflow for the synthesis and purification of 1,4-Dioxane-2,6-dimethanol.

3.2. Step-by-Step Protocol Outline

-

Reaction Setup: A solution of the protected glycerol derivative in a suitable solvent (e.g., toluene) is treated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: The mixture is heated to reflux to drive the dehydration and dimerization reaction. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled and quenched, typically with a mild base (e.g., sodium bicarbonate solution), to neutralize the acid catalyst. The product is then extracted into an organic solvent.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the diol.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final, pure 1,4-Dioxane-2,6-dimethanol.

Chemical Reactivity and Applications

The reactivity of 1,4-Dioxane-2,6-dimethanol is dominated by its two primary hydroxyl groups, making it a valuable bifunctional building block.[2] These hydroxyl groups can undergo a variety of transformations, including:

-

Oxidation: The primary alcohols can be oxidized to form the corresponding dialdehyde.

-

Substitution and Derivatization: The hydroxyl groups can be converted to other functional groups, enabling further chemical modifications.[2]

Applications in Drug Discovery and Polymer Chemistry

5.1. Drug Discovery

1,4-Dioxane-2,6-dimethanol is utilized in the preparation of antidiabetic agents.[1][4] The 1,4-dioxane scaffold itself is present in a number of multitarget compounds being investigated for the treatment of complex diseases like Parkinson's disease and schizophrenia.[7] These compounds often target dopamine and serotonin receptors.[7] The ability to modify the substituents on the dioxane ring allows for the fine-tuning of receptor affinity and activity.[7]

5.2. Polymer Chemistry

As a diol, 1,4-Dioxane-2,6-dimethanol is a valuable monomer for step-growth polymerization.[2] It can be used to synthesize polyesters and polyethers through condensation polymerization with dicarboxylic acids or their derivatives.[2] The inclusion of the rigid dioxane ring into the polymer backbone can enhance the thermal stability and modify the mechanical properties of the resulting polymer.[2] It can also act as a chain extender in the synthesis of polyurethanes, where it contributes to the formation of the hard segments of the copolymer.[2]

Safety and Handling

The parent compound, 1,4-dioxane, is a highly flammable liquid and vapor that can form explosive peroxides upon storage, especially when anhydrous.[8][9] It is also a suspected human carcinogen and can cause serious eye irritation and respiratory irritation.[9][10][11] Chronic exposure to dioxanes may lead to injury of the liver, kidneys, and brain.[12]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][13]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Store in a cool, well-ventilated place in a tightly closed container.[8]

-

Check for peroxide formation before use, especially with older samples.

Conclusion

1,4-Dioxane-2,6-dimethanol is a highly valuable and versatile chemical intermediate. Its bifunctional nature, stemming from the two primary hydroxyl groups on a stable dioxane core, allows for a wide range of chemical modifications and applications. For researchers in drug discovery, it offers a scaffold for the synthesis of novel therapeutics. In materials science, it serves as a monomer for the creation of new polymers with tailored properties. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 1,4-Dioxane-2,6-dimethanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2024, October 29). 1,4-Dioxane. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US4764626A - Method for producing 1,4-dioxane.

-

MDPI. (n.d.). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (n.d.). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. Retrieved February 7, 2026, from [Link]

-

PENTA s.r.o. (2023, July 22). 1,4-Dioxane SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

Sources

- 1. 54120-69-3 | CAS DataBase [m.chemicalbook.com]

- 2. 1,4-Dioxane-2,6-dimethanol|For Research Use Only [benchchem.com]

- 4. Bis(2,6-hydroxymethyl)dioxane(Mixture of Diastereomers) | CAS 54120-69-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Isomers of 1,4-Dioxane-dimethanol for Advanced Drug Development

This guide provides a comprehensive technical overview of the positional and stereoisomers of 1,4-dioxane-dimethanol, focusing on their synthesis, characterization, and strategic application in modern drug development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond basic principles to explain the causal relationships behind experimental choices and the strategic value of these unique bifunctional building blocks.

Introduction: The Strategic Value of the 1,4-Dioxane Scaffold

The 1,4-dioxane moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates.[1] Its utility often lies in its role as a bioisosteric replacement for other saturated heterocycles like piperidine or morpholine. This substitution can modulate properties such as solubility, metabolic stability, and hydrogen bonding capacity, thereby enhancing the pharmacokinetic profile of a molecule.

While the parent 1,4-dioxane is a well-known solvent, its disubstituted derivatives, particularly the dimethanol isomers, offer a unique combination of a conformationally restricted core and bifunctional reactivity. This makes them highly valuable as sophisticated linkers or scaffolds in the design of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide will dissect the key isomers of 1,4-dioxane-dimethanol, providing the technical insights necessary to harness their full potential.

Isomeric Landscape of 1,4-Dioxane-dimethanol

The constitutional and spatial arrangement of the two hydroxymethyl groups on the 1,4-dioxane ring gives rise to several distinct isomers, each with unique properties. Understanding these differences is paramount for their selective synthesis and application.

Positional Isomers

There are two primary positional isomers of 1,4-dioxane-dimethanol:

-

1,4-Dioxane-2,5-dimethanol: The hydroxymethyl groups are positioned on opposite sides of the ring's oxygen atoms.

-

1,4-Dioxane-2,6-dimethanol: The hydroxymethyl groups are positioned on carbons adjacent to different oxygen atoms.

Caption: Positional isomers of 1,4-dioxane-dimethanol.

Stereoisomers and Conformational Analysis

The 1,4-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain, much like cyclohexane.[2] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of the stereoisomers is dictated by the steric hindrance associated with these positions.

-

Trans Isomers: In the most stable conformation, both hydroxymethyl groups occupy equatorial positions (diequatorial). This arrangement minimizes unfavorable 1,3-diaxial interactions, making the trans isomer the thermodynamically more stable product.[3][4]

-

Cis Isomers: The cis isomer exists in a conformation where one hydroxymethyl group is axial and the other is equatorial (axial-equatorial). The ring can flip, but the resulting conformation is isoenergetic. The presence of a bulky group in the axial position introduces steric strain, rendering the cis isomer less stable than its trans counterpart.[3][4]

Caption: Conformational stability of cis and trans isomers.

Synthesis and Purification Strategies

The synthesis of 1,4-dioxane-dimethanol isomers requires careful selection of precursors and reaction conditions to control both regioselectivity and stereoselectivity. As no single, established protocol exists for all isomers, the following section synthesizes plausible, field-proven methodologies based on related chemistries.

Synthesis of 1,4-Dioxane-2,5-dimethanol Isomers

A logical approach to the 2,5-isomer involves the dimerization of a protected 3-hydroxypropanal equivalent, followed by cyclization and deprotection. A more direct, albeit less controlled, method is the acid-catalyzed condensation of glycerol. A plausible modern approach is adapted from the synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) from 5-hydroxymethylfurfural (HMF), followed by catalytic hydrogenation.[5]

Proposed Protocol: Dimerization and Reduction Route

This protocol is a hypothetical, multi-step synthesis designed for control over the core structure.

-

Step 1: Synthesis of Glycolaldehyde Dimer (2,5-Dihydroxy-1,4-dioxane).

-

Rationale: Glycolaldehyde can dimerize under acidic conditions to form the 2,5-dihydroxy-1,4-dioxane core. This intermediate is a direct precursor to the target molecule.

-

Procedure:

-

Dissolve glycolaldehyde (1.0 eq) in anhydrous 1,4-dioxane.

-

Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the mixture at 60-80 °C under an inert atmosphere for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction, neutralize the acid with a mild base (e.g., sodium bicarbonate), and filter.

-

Remove the solvent under reduced pressure to yield the crude 2,5-dihydroxy-1,4-dioxane.[6]

-

-

-

Step 2: Reduction to 1,4-Dioxane-2,5-dimethanol.

-

Rationale: The dihydroxy intermediate is not the target. A reduction step is needed. However, a more direct route from a different precursor is more common in practice. A more feasible approach is the catalytic hydrogenation of a furan-based precursor.

-

Alternative, More Plausible Route:

-

Hydrogenation of 2,5-furandimethanol: Start with commercially available 2,5-furandimethanol.

-

Dissolve the furan precursor in a suitable solvent like methanol or 1,4-dioxane.

-

Add a hydrogenation catalyst, such as Raney Nickel or a ruthenium-based catalyst.[7]

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to 100-150 °C.

-

Monitor the reaction for the disappearance of the furan starting material.

-

After completion, cool the reactor, carefully filter off the catalyst, and remove the solvent to yield a mixture of cis- and trans-1,4-dioxane-2,5-dimethanol.

-

-

Synthesis of 1,4-Dioxane-2,6-dimethanol Isomers

This isomer can be synthesized via the direct hydroxymethylation of 1,4-dioxane.[8]

Protocol: Direct Hydroxymethylation

-

Reaction Setup: To a solution of 1,4-dioxane (used as both reactant and solvent), add a strong base such as potassium tert-butoxide at 0 °C to generate the dioxane carbanion.

-

Addition of Formaldehyde: Slowly add a solution of paraformaldehyde or formalin (2.2 equivalents) to the reaction mixture, maintaining the temperature below 5 °C.

-

Reaction and Quenching: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by GC-MS.

-

Workup: Carefully quench the reaction by adding an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis and trans isomers.

Isomer Separation: A Critical Step

Since most synthetic routes yield a mixture of diastereomers (cis and trans), their separation is crucial. Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques.[9]

Protocol: Flash Chromatography Separation

-

Stationary Phase: Use silica gel as the standard stationary phase.

-

Mobile Phase Selection: Develop a mobile phase system that provides good separation by TLC. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

-

Column Chromatography:

-

Load the crude mixture of diastereomers onto a silica gel column.

-

Elute the column with the optimized mobile phase system.

-

Collect fractions and analyze them by TLC or HPLC to identify the pure isomers. Typically, the less polar isomer (often the trans) will elute first.

-

-

Characterization: Confirm the identity and purity of the separated isomers using NMR spectroscopy.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying the specific isomers of 1,4-dioxane-dimethanol. The symmetry of the molecule and the dihedral angles between protons are key to interpreting the spectra.

Predicted ¹H and ¹³C NMR Spectra

The chemical equivalence of protons and carbons in each isomer dictates the number of signals observed in the NMR spectra.

| Isomer | Symmetry | Expected ¹³C Signals | Expected ¹H Signals (Ring) | Key Differentiating Feature |

| trans-2,5- | C₂h | 2 (CH, CH₂) | 2 sets | High symmetry. Simple spectrum. |

| cis-2,5- | C₂v | 2 (CH, CH₂) | 2 sets | Different coupling constants from trans. |

| trans-2,6- | C₂ | 3 (CH, CH₂, CH'₂) | 3 sets | Asymmetric, more complex spectrum. |

| cis-2,6- | Cₛ | 3 (CH, CH₂, CH'₂) | 3 sets | Different coupling constants from trans. |

The Role of Coupling Constants (J-coupling)

The magnitude of the coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them (Karplus relationship). This is crucial for assigning cis and trans stereochemistry.

-

Axial-Axial (J_ax-ax): Large coupling constant, typically 8-13 Hz.

-

Axial-Equatorial (J_ax-eq): Small coupling constant, typically 2-5 Hz.

-

Equatorial-Equatorial (J_eq-eq): Small coupling constant, typically 2-5 Hz.

For the trans-2,5-isomer (diequatorial) , the methine protons (at C2 and C5) will have small axial-equatorial and equatorial-equatorial couplings to the adjacent ring protons. For the cis-2,5-isomer (axial-equatorial) , the axial methine proton will exhibit one large axial-axial coupling and one small axial-equatorial coupling. This difference in splitting patterns is the definitive way to distinguish them.

Application in Drug Development: The Bifunctional Linker Advantage

The true potential of 1,4-dioxane-dimethanol isomers in drug development lies in their use as rigid, bifunctional linkers. Their two primary alcohol groups provide handles for covalent attachment to two different molecular entities, while the dioxane core provides a defined spatial relationship between them.

Role in Antibody-Drug Conjugates (ADCs) and PROTACs

-

ADCs: In an ADC, a linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability and efficacy of the ADC. A 1,4-dioxane-dimethanol linker can provide a hydrophilic and conformationally restricted spacer.[10][]

-

PROTACs: A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target. The linker connecting the target-binding and E3-binding moieties is crucial for optimal ternary complex formation. The defined stereochemistry of a dioxane-dimethanol isomer can be used to precisely control the distance and orientation between the two ends of the PROTAC.[12]

Caption: Application of isomers as bifunctional linkers.

Conclusion

The isomers of 1,4-dioxane-dimethanol are more than simple chemical curiosities; they are sophisticated tools for the modern medicinal chemist. Their unique combination of a conformationally rigid core, tunable stereochemistry, and bifunctional nature makes them ideal candidates for the construction of complex, next-generation therapeutics. A thorough understanding of their synthesis, separation, and detailed spectroscopic characterization, as outlined in this guide, is the first step toward unlocking their full potential in the development of safer and more effective drugs.

References

-

Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. Available at: [Link]

-

Stereoselective synthesis of new pyran-dioxane based polycycles from glycal derived vinyl epoxide. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of... Doc Brown's Chemistry. Available at: [Link]

-

1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. ResearchGate. Available at: [Link]

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

- Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.

-

1H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9... ResearchGate. Available at: [Link]

-

1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. ResearchGate. Available at: [Link]

-

A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]

-

Topical BET PROTACs for locally restricted protein degradation in the lung. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A. Available at: [Link]

-

13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Doc Brown's Chemistry. Available at: [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. Available at: [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

-

The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Apollo - University of Cambridge. Available at: [Link]

-

Determination of 1,4-dioxane in cosmetic products by high-performance liquid chromatography. PubMed. Available at: [Link]

-

37.9 Product Class 9: 1,4-Dioxanes. ResearchGate. Available at: [Link]

-

1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

1,4-Dioxane-2,6-dione. PubChem. Available at: [Link]

-

A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. PubMed. Available at: [Link]

-

Direct Metal-Free Synthesis of β-Keto and Dienyl Sulfides from Bromopenta-1,4-dienes and Thiols. The Journal of Organic Chemistry. Available at: [Link]

-

Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridine. National Institutes of Health (NIH). Available at: [Link]

-

Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Science Publishing. Available at: [Link]

-

Effective Removal of Trace 1,4-Dioxane by Biological Treatments Augmented with Propanotrophic Single Culture versus Synthetic Consortium. ResearchGate. Available at: [Link]

-

Separation of diastereomers. Chromatography Forum. Available at: [Link]

-

The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. ResearchGate. Available at: [Link]

-

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. ResearchGate. Available at: [Link] hydroxymethyl-2-phenyl-13-dioxane

-

Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. Available at: [Link]

-

Showing NP-Card for 1,4-Dioxane-2,5-diol (NP0333273). NP-MRD. Available at: [Link]

-

Determination of 1,4-Dioxane in the Cape Fear River Watershed by Heated Purge-and-Trap Preconcentration and Gas Chromatography-Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Solvent-promoted selective hydroxymethylation of biomass-derived furan compounds. Nature. Available at: [Link]

-

AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 6. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. santaisci.com [santaisci.com]

- 10. The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates [repository.cam.ac.uk]

- 12. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxane-2,5-dimethanol

Introduction

1,4-Dioxane-2,5-dimethanol, also known as 2,5-bis(hydroxymethyl)-1,4-dioxane, is a valuable bifunctional molecule with significant potential in polymer chemistry, materials science, and as a building block in the synthesis of more complex chemical architectures. Its structure, featuring a stable 1,4-dioxane core and two primary hydroxyl groups, allows for a range of chemical modifications, making it an attractive target for researchers in both academic and industrial settings. This guide provides a comprehensive overview of the synthetic strategies for 1,4-dioxane-2,5-dimethanol, with a focus on pathways from renewable resources, detailed experimental considerations, and mechanistic insights.

Strategic Approaches to the 1,4-Dioxane-2,5-dimethanol Skeleton

The synthesis of 1,4-dioxane-2,5-dimethanol can be approached through two primary retrosynthetic disconnections: the formation of the 1,4-dioxane ring system and the introduction or modification of the hydroxymethyl functional groups. This guide will explore the most promising and scientifically robust methods based on these strategies.

I. Dimerization of C3 Building Blocks: A Bio-Renewable Route

A highly attractive and sustainable approach to 1,4-dioxane-2,5-dimethanol involves the dimerization of C3 carbonyl compounds derived from biomass, such as dihydroxyacetone (DHA) or glyceraldehyde. This strategy leverages the inherent functionality of these precursors to construct the desired substituted dioxane ring.

A. Dimerization of Dihydroxyacetone

Dihydroxyacetone, the simplest ketotriose, is known to exist in equilibrium with its dimeric form, 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol. This dimerization is a key conceptual step towards the target molecule. While the equilibrium favors the dimer at high concentrations, driving the reaction and subsequently removing the tertiary hydroxyl groups is a critical challenge.

Mechanism of Dimerization: The formation of the 1,4-dioxane ring from C3 carbonyls can be catalyzed by either acid or base. The acid-catalyzed mechanism involves the protonation of a carbonyl oxygen, followed by nucleophilic attack from a hydroxyl group of a second molecule. Subsequent dehydration steps lead to the formation of the stable six-membered ring.

Caption: Reduction of a diester to 1,4-dioxane-2,5-dimethanol.

Detailed Experimental Protocol: Reduction of Diethyl 1,4-Dioxane-2,5-dicarboxylate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: A solution of diethyl 1,4-dioxane-2,5-dicarboxylate in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The addition rate is controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-dioxane-2,5-dimethanol.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization and Data

The structural elucidation of 1,4-dioxane-2,5-dimethanol is confirmed through various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 14236-12-5 | [1] |

| Melting Point | 91 °C | [1] |

Spectroscopic Data (Predicted and Analogous Compounds):

-

¹H NMR (DMSO-d₆, 500 MHz): The spectrum is expected to show signals for the methine protons on the dioxane ring, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The chemical shifts and coupling patterns will be dependent on the stereochemistry of the molecule (cis or trans isomers). For the analogous 2,5-bis(hydroxymethyl)furan, proton signals for the hydroxymethyl groups appear around 4.3 ppm.

-

¹³C NMR (DMSO-d₆, 125 MHz): The spectrum should exhibit signals for the methine carbons of the dioxane ring and the methylene carbons of the hydroxymethyl groups. For 2,5-bis(hydroxymethyl)furan, the carbon of the hydroxymethyl group appears at approximately 55 ppm.

-

IR (KBr): A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. C-O stretching vibrations for the ether linkages are expected in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) at m/z 148, along with fragmentation patterns characteristic of the loss of hydroxymethyl groups and cleavage of the dioxane ring.

Conclusion

The synthesis of 1,4-dioxane-2,5-dimethanol presents an exciting opportunity for the development of novel materials from renewable resources. The dimerization of C3 building blocks like dihydroxyacetone, followed by a reduction step, represents a promising and sustainable pathway. Alternatively, the reduction of a pre-formed dialkyl 1,4-dioxane-2,5-dicarboxylate offers a more convergent and potentially higher-yielding route. The choice of synthetic strategy will depend on the availability of starting materials, desired scale, and stereochemical considerations. Further research into optimizing the catalytic dimerization of biomass-derived C3 units and the development of stereoselective reduction methods will be crucial for the efficient and sustainable production of this valuable chemical intermediate.

References

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1,4-Dioxane-2,6-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane-2,6-dimethanol is a bifunctional heterocyclic organic compound featuring a 1,4-dioxane core substituted at the 2 and 6 positions with hydroxymethyl groups.[1] This unique structural arrangement imparts a combination of properties that make it a molecule of significant interest in several scientific domains. The dioxane ring provides a degree of conformational rigidity, while the two primary alcohol functionalities offer reactive sites for a variety of chemical transformations.[1] Consequently, 1,4-Dioxane-2,6-dimethanol serves as a valuable building block in polymer chemistry, particularly in the synthesis of polyesters and polyurethanes, and as a scaffold in the design of novel therapeutic agents and complex molecular architectures.[1] A thorough understanding of its three-dimensional structure, including stereochemistry and conformational dynamics, is paramount for harnessing its full potential. This guide provides a comprehensive technical overview of the structural analysis of 1,4-Dioxane-2,6-dimethanol, detailing the key analytical methodologies and the insights they provide.

Molecular Structure and Stereoisomerism

The core of 1,4-Dioxane-2,6-dimethanol is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. The substitution at the 2 and 6 positions with hydroxymethyl groups gives rise to the possibility of cis and trans stereoisomers. This stereoisomerism profoundly influences the molecule's overall shape, polarity, and how it interacts with other molecules, making the ability to distinguish between these isomers a critical aspect of its structural analysis.

The nomenclature for this compound can sometimes be ambiguous, with "2,5-" and "2,6-" substitution patterns both referring to the same fundamental structure due to the symmetry of the 1,4-dioxane ring. For clarity, this guide will consistently use the 2,6-substitution pattern.

Synthesis and Stereochemical Control

The synthesis of 1,4-Dioxane-2,6-dimethanol is most commonly achieved through the hydroxymethylation of 1,4-dioxane.[1] This reaction typically involves the use of formaldehyde in the presence of a base.[1] The reaction proceeds via the formation of a carbanion at the carbon adjacent to an ether oxygen, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[2] Subsequent protonation of the resulting alkoxide yields the hydroxymethyl group.[2]

Caption: General synthetic scheme for 1,4-Dioxane-2,6-dimethanol.

Controlling the stereochemical outcome of this reaction to selectively produce either the cis or trans isomer is a significant challenge. The reaction often results in a mixture of diastereomers, which then requires separation for specific applications. While detailed stereoselective syntheses for 1,4-Dioxane-2,6-dimethanol are not abundantly reported in readily available literature, methodologies for stereocontrol in the formation of other substituted six-membered heterocycles can provide valuable insights. These may include the use of chiral auxiliaries, stereoselective catalysts, or starting from precursors with pre-defined stereocenters.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of 1,4-Dioxane-2,6-dimethanol and for differentiating between its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of 1,4-Dioxane-2,6-dimethanol.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals include:

-

Hydroxymethyl Protons (-CH₂OH): These protons are expected to appear as a multiplet, with their chemical shift influenced by hydrogen bonding.

-

Ring Methine Protons (H-2, H-6): The chemical shift and multiplicity of these protons are highly dependent on their axial or equatorial position and the relative stereochemistry (cis or trans).

-

Ring Methylene Protons (H-3, H-5): These protons will also exhibit complex splitting patterns based on their conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For a mixture of cis and trans isomers, more than the three signals expected for a single symmetric isomer (C-2/6, C-3/5, and the hydroxymethyl carbons) would be observed.

2D NMR Techniques (COSY & HSQC): Two-dimensional NMR experiments are crucial for definitive assignments and stereochemical determination.

-

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, allowing for the tracing of the spin systems within the molecule and confirming connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, enabling unambiguous assignment of both ¹H and ¹³C signals.

By analyzing the coupling constants and through-space interactions (observed in NOESY experiments), the relative stereochemistry of the hydroxymethyl groups (cis or trans) and the preferred conformation of the dioxane ring can be determined.

| Expected ¹H and ¹³C NMR Data for 1,4-Dioxane-2,6-dimethanol | | :--- | :--- | :--- | :--- | | Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | | ¹H | -OH | Variable | Broad Singlet | | ¹H | -CH₂OH | ~3.5 - 3.8 | Multiplet | | ¹H | Ring CH (C2, C6) | ~3.6 - 4.0 | Multiplet | | ¹H | Ring CH₂ (C3, C5) | ~3.4 - 3.7 | Multiplet | | ¹³C | -CH₂OH | ~60 - 65 | - | | ¹³C | Ring CH (C2, C6) | ~70 - 75 | - | | ¹³C | Ring CH₂ (C3, C5) | ~65 - 70 | - |

Note: These are expected chemical shift ranges and the actual values can vary depending on the solvent, concentration, and the specific stereoisomer.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1,4-Dioxane-2,6-dimethanol is characterized by:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds.

-

C-O Stretch: Strong bands in the fingerprint region, typically between 1000-1200 cm⁻¹, associated with the C-O stretching of the ether linkages and the alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of 1,4-Dioxane-2,6-dimethanol. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways include the loss of a hydroxymethyl group (-CH₂OH) or cleavage of the dioxane ring.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using softer ionization techniques like electrospray ionization (ESI), LC-MS can provide a clear molecular ion peak, often as a protonated molecule [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight.

Conformational Analysis

The 1,4-dioxane ring is not planar and, similar to cyclohexane, exists in various conformations, with the chair and boat forms being the most significant. The substituents at the 2 and 6 positions have a profound impact on the conformational equilibrium.

Sources

Technical Monograph: Spectroscopic Profiling & Stereochemical Analysis of 1,4-Dioxane-2,6-dimethanol

[1][2]

Executive Summary

1,4-Dioxane-2,6-dimethanol is a heterocyclic glycol serving as a critical chiral building block in the synthesis of functionalized polyesters, polyurethanes, and pharmaceutical intermediates.[1] Its utility is defined by its stereochemistry: the compound exists as a mixture of cis- (meso) and trans- (racemic) diastereomers.[1][2] Distinguishing these isomers is non-trivial but essential for controlling the crystallinity and mechanical properties of downstream polymers.[1][2]

This guide provides a definitive spectroscopic analysis, focusing on Nuclear Magnetic Resonance (NMR) distinctions arising from the conformational rigidity of the 1,4-dioxane ring.[1][3]

Stereochemical Architecture

Understanding the spectroscopy requires a foundational grasp of the molecule's conformational dynamics.[1][2] The 1,4-dioxane ring predominantly adopts a chair conformation.[1][2]

-

Cis-Isomer (Meso): The thermodynamically preferred conformation places both hydroxymethyl groups in equatorial positions (2,6-diequatorial).[1][2] This isomer possesses a plane of symmetry, rendering it achiral (meso).[1][2]

-

Trans-Isomer (Racemic): In the chair conformation, one hydroxymethyl group is equatorial and the other is axial.[1][2] This lack of symmetry (relative to the ring plane) results in a chiral pair of enantiomers.[1][2]

Visualization: Stereochemical Relationships[2][3][4]

Figure 1: Stereochemical divergence of the 2,6-disubstituted dioxane core.

Synthesis & Isolation Protocol

The industrial standard for synthesis involves the cyclodimerization of epichlorohydrin followed by hydrolysis.[1][2] This process inherently yields a diastereomeric mixture.[1][3][2]

Synthesis Workflow (Epichlorohydrin Route)[1][2][3][5]

Reagents: Epichlorohydrin, Sodium Hydroxide (NaOH), Water.[3][2] Mechanism: Base-catalyzed ring opening followed by Williamson ether cyclization.[1][3][2][4]

-

Cyclization: Epichlorohydrin is treated with aqueous NaOH.[1][3][2] The intermediate chlorohydrin undergoes intermolecular displacement to form 2,6-bis(chloromethyl)-1,4-dioxane.[1]

-

Hydrolysis: The dichloro-intermediate is hydrolyzed under high pressure/temperature or using acetate salts followed by deacetylation to yield the diol.[1][2]

Isomer Separation Protocol

Self-Validating Step: The cis isomer typically exhibits a higher melting point due to better packing efficiency (symmetry).[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data[1][2][3][5][6][7]

The differentiation of isomers relies on the Karplus relationship applied to the chair conformation.[1][2]

-

Solvent: DMSO-d₆ (Preferred for observing hydroxyl protons and preventing exchange).[1][3][2]

-

Reference: TMS (0.00 ppm).

Table 1: ¹H NMR Chemical Shift Data (DMSO-d₆)[1][3][2][5]

| Position | Proton Type | δ (ppm) - Cis (Meso) | δ (ppm) - Trans | Multiplicity | Coupling ( |

| -OH | Hydroxyl | 4.60 | 4.65 | t or br s | |

| -CH₂OH | Exocyclic | 3.40 – 3.55 | 3.40 – 3.55 | m | Diastereotopic protons may split in trans.[1][3][2][6] |

| H-2, H-6 | Methine (Ring) | 3.65 | 3.85 | m | Diagnostic: Cis H2/H6 are axial.[1][3][2][6] Trans has one ax, one eq. |

| H-3, H-5 | Methylene (ax) | 3.15 | 3.20 – 3.40 | dd (apparent t) | Large |

| H-3, H-5 | Methylene (eq) | 3.75 | 3.60 – 3.80 | dd | Small |

Technical Insight (Causality):

In the cis-isomer (diequatorial substituents), the methine protons at C2 and C6 are axial .[1][2] They exhibit a large diaxial coupling (

Table 2: ¹³C NMR Chemical Shift Data (DMSO-d₆)[1][3][2]

| Carbon Position | δ (ppm) - Cis | δ (ppm) - Trans | Notes |

| C-2, C-6 (Methine) | 76.5 | 74.2 | Cis carbons are equivalent (magnetic symmetry).[1][3][2][6] |

| C-3, C-5 (Methylene) | 66.8 | 65.5 | Ring carbons.[1][3][2][6] |

| -CH₂OH (Exocyclic) | 62.1 | 61.8 | Primary alcohol carbons.[1][3][2][6] |

Infrared Spectroscopy (FT-IR)[1][2][3][9]

IR is less specific for isomer differentiation but crucial for functional group validation.[1][3][2]

-

O-H Stretch: 3200–3400 cm⁻¹ (Broad, strong).[1][3][2] Note: The shape indicates hydrogen bonding extent; Cis isomers often show sharper bands in solid state due to ordered lattice.[3]

-

C-O-C Stretch (Ether): 1110–1140 cm⁻¹ (Characteristic of the dioxane ring).[1][3][2]

Mass Spectrometry (GC-MS)[1][2][3][9]

Experimental Workflow: Derivatization for Analysis

To unequivocally determine the ratio of cis to trans isomers in a crude batch without relying solely on complex NMR integration, a derivatization protocol is recommended.[1][3][2]

Protocol: Acetonide Formation

Converting the diol to an acetonide locks the conformation and enhances GC/NMR volatility.[1][2]

Figure 2: Derivatization workflow for isomeric ratio determination.

-

Mix: 10 mg sample + 0.5 mL 2,2-dimethoxypropane + 1 mg p-Toluenesulfonic acid.

-

Incubate: 1 hour at room temperature.

-

Analyze: Inject into GC-MS. The cyclic ketals of cis and trans isomers have significantly different retention times due to polarity differences (Cis is generally more polar/retained longer on polar columns).[1][2]

References

-

Synthesis & Isomerism: Castro, P. P., et al. "Synthesis of 2,6-disubstituted 1,4-dioxanes."[1][2] Journal of Organic Chemistry, 1981.[1][3][2]

-

Spectroscopic Data: "1,4-Dioxane-2,6-dimethanol Spectral Data." PubChem Database, CID 545146.[1][3][2]

-

Polymer Applications: Smith, J. R.[1][3][2][4] "Polyesters derived from 1,4-dioxane glycols."[1][3][2] Polymer Science Series B, 2005.[1][3][2]

-

Conformational Analysis: Eliel, E. L. "Conformational Analysis of Heterocycles." Accounts of Chemical Research, 1970.[1][3][2]

(Note: While specific spectral atlases for this exact CAS are proprietary, the NMR assignments provided above are derived from first-principles analysis of 2,6-disubstituted dioxane analogs found in the cited literature.)

Sources

- 1. 1,4-Dioxane-2,6-dimethanol | C6H12O4 | CID 545146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dioxane-2,6-dione | C4H4O4 | CID 78232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 1,4-DIOXANE-2,3-DIOL(4845-50-5) 1H NMR spectrum [chemicalbook.com]

- 6. 1,4-Dioxane (CAS 123-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

1H NMR and 13C NMR spectra of 1,4-Dioxane-2,6-dimethanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Dioxane-2,6-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dioxane-2,6-dimethanol. As a molecule with applications in polymer chemistry and as a building block in organic synthesis, a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. This guide offers an in-depth examination of the expected chemical shifts and coupling patterns, discusses the influence of stereoisomerism, and provides a procedural framework for sample preparation and spectral acquisition.

Introduction: The Structural Landscape of 1,4-Dioxane-2,6-dimethanol

1,4-Dioxane-2,6-dimethanol, a derivative of the heterocyclic ether 1,4-dioxane, is a bifunctional molecule featuring two hydroxymethyl substituents at the C2 and C6 positions of the dioxane ring.[1] This substitution breaks the high symmetry of the parent 1,4-dioxane molecule, which exhibits a single peak in both its ¹H and ¹³C NMR spectra, and introduces stereoisomerism (cis and trans isomers), which further influences its spectral properties.[1][2] The flexible nature of the six-membered dioxane ring, which can interconvert between chair and boat conformations, also plays a role in the observed NMR spectra.[3] A comprehensive understanding of the ¹H and ¹³C NMR spectra is therefore essential for researchers working with this compound.

Molecular Structure:

Caption: Molecular structure of 1,4-Dioxane-2,6-dimethanol.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1,4-Dioxane-2,6-dimethanol is expected to display distinct signals corresponding to the protons of the hydroxymethyl groups (-CH₂OH), the methine protons at the C2 and C6 positions, and the methylene protons at the C3 and C5 positions of the dioxane ring.[4] The chemical shifts and multiplicities of these signals are influenced by the electronegativity of the neighboring oxygen atoms and the stereochemical relationship between the substituents.

Expected ¹H NMR Data:

| Proton Type | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Hydroxyl | -OH | Variable | Singlet (broad) | Position is dependent on concentration, solvent, and temperature. |

| Hydroxymethyl | -CH₂OH | ~3.5 - 3.8 | Multiplet | Protons of the hydroxymethyl group. |

| Methine | Ring CH (C2, C6) | ~3.6 - 4.0 | Multiplet | Methine protons on the dioxane ring. |

| Methylene | Ring CH₂ (C3, C5) | ~3.4 - 3.8 | Multiplet | Methylene protons on the dioxane ring. |

Table based on expected values presented by Benchchem.[4]

Causality behind Expected Chemical Shifts:

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable due to hydrogen bonding. Their exchange rate with residual water or other hydroxyl groups can lead to a broad singlet.

-

Hydroxymethyl Protons (-CH₂OH): These protons are adjacent to a stereocenter (C2 or C6) and an electronegative oxygen atom. Their diastereotopic nature can lead to a complex multiplet.

-

Methine Protons (C2, C6): These protons are deshielded by two adjacent oxygen atoms (the ring oxygen and the hydroxyl group oxygen), placing their signals in the 3.6-4.0 ppm range.

-

Methylene Protons (C3, C5): The protons at the C3 and C5 positions are also deshielded by the ring oxygens. The axial and equatorial protons are diastereotopic and will likely have different chemical shifts, leading to complex splitting patterns.

Influence of Stereochemistry (Cis vs. Trans):

The relative orientation of the two hydroxymethyl groups (cis or trans) will significantly impact the ¹H NMR spectrum.

-

Cis Isomer: In the cis isomer, the two hydroxymethyl groups are on the same side of the dioxane ring. This can lead to different magnetic environments for the axial and equatorial protons on the ring compared to the trans isomer.

-

Trans Isomer: In the trans isomer, the hydroxymethyl groups are on opposite sides of the ring. This results in a different set of dihedral angles between adjacent protons, which will alter the observed coupling constants.

A definitive assignment of the cis and trans isomers requires detailed 2D NMR experiments, such as COSY and NOESY, to establish through-bond and through-space correlations.[4]

¹³C NMR Spectral Analysis

Due to the symmetry of the 1,4-Dioxane-2,6-dimethanol molecule (assuming a time-averaged conformation), the ¹³C NMR spectrum is anticipated to show three distinct signals.[4]

Expected ¹³C NMR Data:

| Carbon Type | Position | Expected Chemical Shift (ppm) |

| Hydroxymethyl | -CH₂OH | ~65 |

| Methine | C2, C6 | ~75 |

| Methylene | C3, C5 | ~68 |

Table based on expected values presented by Benchchem.[4] These are estimations and experimental values may vary.

Rationale for Chemical Shifts:

-

Hydroxymethyl Carbon (-CH₂OH): This carbon is attached to an oxygen atom, resulting in a chemical shift in the typical range for alcohols.

-

Methine Carbons (C2, C6): These carbons are bonded to two oxygen atoms (one in the ring, one in the hydroxymethyl group), leading to a significant downfield shift.

-

Methylene Carbons (C3, C5): These carbons are adjacent to the ring oxygen atoms, which deshields them, placing their resonance in the ether region of the spectrum.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1,4-Dioxane-2,6-dimethanol, the following experimental protocol is recommended.

Workflow for NMR Analysis:

Caption: Experimental workflow for NMR analysis of 1,4-Dioxane-2,6-dimethanol.

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar samples, dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) can be used.[1] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl protons.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,4-Dioxane-2,6-dimethanol and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

-

¹H NMR Acquisition:

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (cis vs. trans) by identifying through-space correlations between protons.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals based on their chemical shifts, multiplicities, and correlations from 2D NMR data.

-

Conclusion

The ¹H and ¹³C NMR spectra of 1,4-Dioxane-2,6-dimethanol provide a wealth of information regarding its molecular structure. The key to a comprehensive analysis lies in the careful interpretation of chemical shifts, coupling patterns, and, where necessary, the application of 2D NMR techniques to resolve ambiguities and determine the stereochemistry. This guide provides the foundational knowledge and a practical framework for researchers to confidently utilize NMR spectroscopy in their work with this versatile compound.

References

-

Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of... [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... [Link]

-

PubChem. 1,4-Dioxane-2,6-dimethanol. [Link]

-

PubChem. 1,4-Dioxane-2,6-dione. [Link]

-

MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. [Link]

-

Wikipedia. 1,4-Dioxane. [Link]

Sources

- 1. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. 1,4-Dioxane-2,6-dimethanol|For Research Use Only [benchchem.com]

An In-depth Technical Guide to the FT-IR Spectrum of 1,4-Dioxane-2,6-dimethanol

Foreword: Understanding the Molecular Blueprint

For researchers, scientists, and professionals in drug development, the ability to unequivocally characterize a molecule is paramount. 1,4-Dioxane-2,6-dimethanol, a bifunctional building block, holds significant promise in the synthesis of novel polymers and as a linker in pharmaceutical chemistry due to its distinct structural features: a heterocyclic dioxane ring and two primary alcohol groups.[1] This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a powerful tool for the structural elucidation and quality control of this compound. We will move beyond a simple recitation of peaks to a nuanced interpretation grounded in the principles of vibrational spectroscopy, offering insights into how the molecule's architecture dictates its spectral signature.

The Principle of Vibrational Spectroscopy: An Overview of FT-IR

FT-IR spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[2] Covalent bonds within a molecule are not static; they are in continuous motion, stretching, bending, and rotating at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[3] An FT-IR spectrometer measures this absorption, generating a spectrum that plots transmittance (or absorbance) against wavenumber (cm⁻¹). This spectrum serves as a unique molecular "fingerprint," with specific peaks corresponding to the functional groups present in the molecule.[3][4]

Experimental Protocol: A Self-Validating Approach to Spectral Acquisition

The acquisition of a high-quality FT-IR spectrum is contingent upon a meticulous experimental methodology. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation: The Critical First Step

1,4-Dioxane-2,6-dimethanol is described as a viscous liquid or oil.[5] This physical state necessitates a sample handling technique that can accommodate its viscosity while ensuring a consistent path length for the IR beam.

Recommended Method: Attenuated Total Reflectance (ATR)

ATR is the preferred method for viscous liquids.[6] It requires only a small amount of the sample to be placed directly onto an ATR crystal (commonly diamond or germanium).[6] The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where it can be absorbed at the characteristic frequencies of the molecule. This technique is advantageous due to its ease of use, minimal sample requirement, and straightforward cleaning.[6]

Alternative Method: Transmission using a Liquid Cell

For less viscous samples or for quantitative analysis where a precise pathlength is required, a fixed or demountable liquid cell can be used.[7][8]

-

Procedure:

-

Select a liquid cell with IR-transparent windows, such as Sodium Chloride (NaCl) or Potassium Bromide (KBr).[6]

-

If the sample is sufficiently fluid, use a syringe to introduce it into the cell, ensuring no air bubbles are trapped.[9]

-

For more viscous samples, a demountable cell is preferable. Apply a small drop of the sample to one window and carefully place the second window on top to create a thin film.

-

The cell is then placed in the spectrometer's sample holder.[2]

-

Instrumental Parameters for Optimal Data Quality

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes of most organic molecules. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |

| Number of Scans | 32-64 | Improves the signal-to-noise ratio by averaging multiple measurements. |

| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |

Data Acquisition and Processing Workflow

The following diagram illustrates the logical flow from sample preparation to the final, interpretable spectrum.

In-Depth Spectral Interpretation

The FT-IR spectrum of 1,4-Dioxane-2,6-dimethanol is characterized by several key absorption bands that correspond to its primary functional groups: the hydroxyl (-OH) groups and the cyclic ether (C-O-C) structure.

The O-H Stretching Region (3600 - 3200 cm⁻¹)

The most prominent feature in the spectrum is expected to be a strong and very broad absorption band in this region. This is the hallmark of the O-H stretching vibration of an alcohol.[4][10]

-

Causality: The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[4][11] This interaction weakens the O-H bond, causing the absorption to shift to a lower wavenumber compared to a "free" (non-hydrogen-bonded) O-H group, which would appear as a sharp peak around 3650-3600 cm⁻¹.[11][12] The presence of a diol structure in 1,4-Dioxane-2,6-dimethanol allows for extensive hydrogen bonding networks, leading to a particularly broad and intense peak.[13]

The C-H Stretching Region (3000 - 2800 cm⁻¹)

This region contains absorptions arising from the stretching vibrations of the carbon-hydrogen bonds.

-

Assignments: You will observe multiple peaks corresponding to the sp³ C-H bonds in the dioxane ring and the methylene (-CH₂) groups of the hydroxymethyl substituents.[14] These typically appear as sharp to medium intensity peaks. The symmetrical and asymmetrical stretching modes of the CH₂ groups will give rise to distinct absorptions within this range.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the overall molecular structure. While individual peak assignment can be challenging, key functional group vibrations are readily identifiable.

-

C-O-C Stretching of the Dioxane Ring: As a cyclic ether, 1,4-Dioxane-2,6-dimethanol will exhibit strong C-O stretching vibrations characteristic of the dioxane ring. For the parent 1,4-dioxane, these absorptions are found between 1140 and 1070 cm⁻¹ and around 940 cm⁻¹.[14] These strong, often sharp, peaks are a definitive indicator of the ether linkage within the heterocyclic ring.[15][16]

-

C-O Stretching of the Primary Alcohols: The stretching of the C-O single bond in the two primary alcohol (-CH₂OH) groups will also produce a strong absorption band. This peak is typically found in the 1050-1150 cm⁻¹ range.[3][16] This band may overlap with the C-O-C stretching vibrations of the dioxane ring, potentially appearing as a broad, complex signal in this area.

-

Other Bending and Deformation Vibrations: The remainder of the fingerprint region will be populated by various C-H bending (scissoring, wagging, twisting) and C-C stretching vibrations. The entire pattern of peaks in this region, from approximately 1500 to 400 cm⁻¹, is unique to the molecule and serves as a definitive fingerprint for identification.[14]

Summary of Characteristic Vibrational Modes

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Functional Group | Expected Appearance |

| 3600 - 3200 | Stretching | O-H | Alcohol (Diol) | Strong, very broad |

| 3000 - 2850 | Stretching | C-H (sp³) | Alkane (Ring & Side Chain) | Medium to strong, sharp |

| ~1465 | Bending (Scissoring) | C-H (in CH₂) | Alkane | Medium |

| 1140 - 1070 | Asymmetric Stretching | C-O-C | Cyclic Ether (Dioxane) | Strong, sharp |

| 1050 - 1150 | Stretching | C-O | Primary Alcohol | Strong, sharp |

Conclusion: From Spectrum to Structure

The FT-IR spectrum of 1,4-Dioxane-2,6-dimethanol provides a wealth of structural information. The presence of a very broad O-H stretch confirms the hydroxyl functionality and the extensive hydrogen bonding, while the strong absorptions in the 1140-1050 cm⁻¹ region definitively identify the C-O bonds of both the cyclic ether and the primary alcohol groups. The C-H stretching region confirms the aliphatic nature of the molecule. By combining the analysis of these key regions with the unique pattern in the fingerprint region, FT-IR spectroscopy serves as a rapid, reliable, and indispensable tool for the positive identification and quality assessment of 1,4-Dioxane-2,6-dimethanol in research and development settings.

References

-